molecular formula C23H19NO2 B2645854 9-[4-(propan-2-yl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione CAS No. 533868-01-8

9-[4-(propan-2-yl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione

Cat. No.: B2645854
CAS No.: 533868-01-8
M. Wt: 341.41
InChI Key: LFGFJHYYQCTYGA-UHFFFAOYSA-N
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Description

Historical Development of Azatricyclo Research

The study of azatricyclic compounds emerged from mid-20th-century investigations into heterocyclic systems capable of mimicking biologically active alkaloids. Early work focused on simple bicyclic nitrogen-containing structures, but advancements in synthetic techniques, such as ring-closing metathesis and intramolecular cycloadditions, enabled the construction of complex tricyclic frameworks. For example, the synthesis of FR901483’s azatricyclic core in 2007 demonstrated the utility of N-acyl iminium ion chemistry in forming intricate nitrogenous ring systems. Computational studies, including transition-state analyses of aromatization and aza-Alder-ene reactions, further refined synthetic pathways by identifying energetically favorable routes.

Table 1: Milestones in Azatricyclic Compound Development

Year Advancement Significance
1996 Isolation of FR901483 Highlighted azatricyclic immunosuppressants
2007 Iminium ion-based synthesis Enabled efficient core construction
2020s Computational reaction modeling Optimized diastereoselective outcomes

Classification in Heterocyclic Chemistry Frameworks

Azatricyclic compounds belong to the broader category of polycyclic heteroaromatics , defined by fused rings containing at least one nitrogen atom. The target compound’s structure integrates:

  • A tricyclo[9.4.0.0²,⁷]pentadecahexaene scaffold, which combines a 15-membered system with two fused smaller rings.
  • A dione moiety (8,10-dione), introducing electron-withdrawing carbonyl groups that influence reactivity.
  • A 4-(propan-2-yl)phenyl substituent , providing steric bulk and potential π-π stacking interactions.

This hybrid architecture places it within the bridged azatricyclics subclass, distinguished by shared atoms between rings and non-planar geometries.

Table 2: Classification of Heterocyclic Systems

Category Key Features Example
Monocyclic Single ring with one heteroatom Pyridine
Bicyclic Two fused rings Quinoline
Bridged Tricyclic Three rings sharing bridgehead atoms Target compound

Nomenclature Systems for Complex Azatricyclo Structures

The systematic name 9-[4-(propan-2-yl)phenyl]-9-azatricyclo[9.4.0.0²,⁷]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione adheres to IUPAC’s Hantzsch-Widman guidelines:

  • Parent hydrocarbon : Pentadeca indicates a 15-membered carbon framework.
  • Ring fusion : Tricyclo[9.4.0.0²,⁷] specifies bridge lengths between atoms 2-7 and 9-4.
  • Heteroatom position : 9-aza denotes nitrogen at position 9.
  • Substituents : 4-(propan-2-yl)phenyl at position 9 and dione groups at positions 8 and 10.

Table 3: Breakdown of IUPAC Name Components

Component Description
Tricyclo[9.4.0.0²,⁷] Bridge lengths of 9, 4, and 0 atoms
Pentadecahexaene 15-membered ring with six double bonds
8,10-dione Ketone groups at positions 8 and 10

Research Significance in Medicinal Chemistry

Azatricyclic compounds like the target molecule exhibit promise in drug discovery due to:

  • Structural mimicry : The rigid tricyclic core can mimic peptide backbones or alkaloid frameworks, enabling interactions with biological targets such as kinases or G-protein-coupled receptors.
  • Functional group versatility : The dione moiety participates in hydrogen bonding, while the aryl substituent enhances lipophilicity, aiding membrane permeability.
  • Synthetic adaptability : Modular synthesis routes allow derivatization at multiple positions, facilitating structure-activity relationship studies.

For instance, FR901483’s immunosuppressive activity stems from its azatricyclic core’s ability to inhibit purine biosynthesis, showcasing the therapeutic potential of this structural class.

Properties

IUPAC Name

6-(4-propan-2-ylphenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO2/c1-15(2)16-11-13-17(14-12-16)24-22(25)20-9-5-3-7-18(20)19-8-4-6-10-21(19)23(24)26/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGFJHYYQCTYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(propan-2-yl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione typically involves multiple steps, starting from readily available starting materialsCommon reagents used in the synthesis include organometallic reagents, such as Grignard reagents, and catalysts, such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

9-[4-(propan-2-yl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 9-[4-(propan-2-yl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and related tricyclic systems:

Compound Name Core Structure Substituents Key Functional Groups Spectral Characterization Methods
9-[4-(propan-2-yl)phenyl]-9-azatricyclo[9.4.0.0²,⁷]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione Tricyclo[9.4.0.0²,⁷] 4-(propan-2-yl)phenyl Azabicyclic N, diketone IR, UV-Vis (inferred)
5,6,14,14-Tetramethyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7-tetraen-12-one Tricyclo[9.4.0.0³,⁸] 4-(propan-2-yl)phenyl, tetramethyl Diazabicyclic N, ketone Safety protocols (P201, P210)
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane Benzothiazolyl, dimethylaminophenyl Oxazepine, diketone IR, UV-Vis, elemental analysis
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Tetracyclic[9.2.1.0²,¹⁰.0⁴,⁸] 4-methoxyphenyl Dithia, azabicyclic N, ketone Spectral data (NMR, MS)

Key Observations :

  • Core Flexibility : The tricyclo[9.4.0.0] framework is a common motif, but variations in bridgehead positions (e.g., 0²,⁷ vs. 0³,⁸) influence ring strain and solubility .
  • Substituent Impact: The 4-(propan-2-yl)phenyl group enhances hydrophobicity, whereas dimethylamino or benzothiazolyl groups (as in spiro derivatives) introduce electronic effects suitable for optoelectronic applications .
  • Heteroatom Diversity : Replacement of oxygen with sulfur (e.g., dithia systems) alters redox properties and binding affinity in biological contexts .

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